2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate 2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 361179-81-9
VCID: VC4557172
InChI: InChI=1S/C23H20BrNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3
SMILES: CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OCCOC
Molecular Formula: C23H20BrNO6S
Molecular Weight: 518.38

2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate

CAS No.: 361179-81-9

Cat. No.: VC4557172

Molecular Formula: C23H20BrNO6S

Molecular Weight: 518.38

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate - 361179-81-9

Specification

CAS No. 361179-81-9
Molecular Formula C23H20BrNO6S
Molecular Weight 518.38
IUPAC Name 2-methoxyethyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C23H20BrNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3
Standard InChI Key AAGUEJZXHYOVME-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OCCOC

Introduction

Chemical Overview

Chemical Name:
2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate

Key Features of the Structure:

  • Core Structure: Naphtho[1,2-B]furan, a polycyclic aromatic compound with fused benzene and furan rings.

  • Functional Groups:

    • A 4-bromobenzenesulfonamido group, which is a sulfonamide functional group with bromine substitution.

    • A methoxyethyl ester group attached to the carboxylic acid.

    • A methyl substitution on the naphthofuran core.

General Characteristics:

  • Molecular Weight: Likely high due to the presence of multiple aromatic rings and heavy atoms like bromine.

  • Solubility: Expected to be moderately soluble in organic solvents but less soluble in water due to hydrophobic aromatic regions.

  • Applications: Compounds with similar structures are often explored for their biological activities, including anticancer, antimicrobial, or anti-inflammatory properties.

Pharmaceutical Research

Sulfonamide derivatives are widely studied for their pharmacological properties. The inclusion of a bromine atom enhances electron density, which can influence binding affinity to biological targets. Naphthofuran derivatives have been reported for:

  • Anticancer activity through apoptosis induction.

  • Antimicrobial effects against bacterial and fungal strains.

  • Anti-inflammatory properties by modulating enzyme activity.

Material Science

Compounds with aromatic and sulfonamide groups may exhibit interesting optical or electronic properties, making them candidates for material science applications such as organic semiconductors or dyes.

Synthesis Pathways

While specific methods for synthesizing this compound are unavailable in the results, the following general steps can be inferred based on its structure:

Synthesis of the Naphthofuran Core

The naphtho[1,2-B]furan skeleton can be synthesized via:

  • Cyclization reactions involving substituted naphthols and aldehydes.

  • Bromination using N-bromosuccinimide (NBS) to introduce bromine selectively at desired positions.

The sulfonamide functional group can be introduced by reacting an amine derivative with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride).

Esterification

The carboxylic acid group on the naphthofuran can be esterified using methoxyethanol in the presence of an acid catalyst or coupling agent like DCC (dicyclohexylcarbodiimide).

Research Directions

Future studies on this compound could focus on:

  • Biological Evaluation: Testing its efficacy against cancer cell lines or pathogens.

  • Mechanistic Studies: Investigating how its structure influences interaction with enzymes or receptors.

  • Derivatization: Modifying functional groups to improve solubility or activity.

If you require further assistance or specific experimental data about this compound, additional targeted research may be necessary in specialized chemical databases or journals focusing on synthetic organic chemistry and pharmacology.

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